Mechanistic Differentiation: SC144 Induces gp130 Phosphorylation and Deglycosylation, Unlike Downstream Inhibitors
SC144 is the only compound known to induce phosphorylation of gp130 at Ser782 and its subsequent deglycosylation, an upstream event not observed with JAK inhibitors (e.g., Ruxolitinib) or direct STAT3 inhibitors (e.g., Stattic) [1]. This unique mechanism is directly linked to its ability to block gp130 ligand-triggered signaling [2]. In contrast, Ruxolitinib inhibits JAK1/2 kinases (IC50 of 3.3 nM and 2.8 nM, respectively) [3], and Stattic directly inhibits STAT3 activation (IC50 of 5.1 μM) .
| Evidence Dimension | Mechanism of Action |
|---|---|
| Target Compound Data | Induces gp130 phosphorylation (Ser782) and deglycosylation; IC50 for gp130 binding = 0.72 μM [1] |
| Comparator Or Baseline | Ruxolitinib (JAK1/2 inhibitor), Stattic (STAT3 inhibitor) |
| Quantified Difference | Qualitative difference in mechanism; quantitative difference in primary target (gp130 vs. JAK/STAT3) |
| Conditions | In vitro biochemical and cell-based assays |
Why This Matters
This unique proximal mechanism allows for a more targeted blockade of the IL-6/gp130 axis, providing a research tool that is not functionally redundant with other pathway inhibitors.
- [1] Xu S, Grande F, Garofalo A, et al. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer. Mol Cancer Ther. 2013;12(6):937-949. View Source
- [2] Neamati N. Abstract IA003: SC144 and the next generation IL6/GP130/STAT3 inhibitors for cancer prevention. Cancer Prev Res (Phila). 2022;15(12_Supplement_2):IA003. View Source
- [3] Ruxolitinib product page. RxReasoner. View Source
